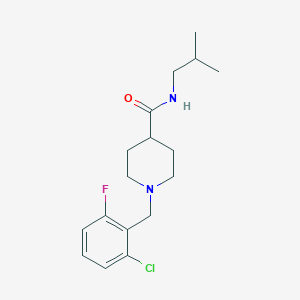
1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of piperidinecarboxamide derivatives, which are known for their analgesic and anti-inflammatory properties.
科学研究应用
1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been studied extensively for its potential use in treating various medical conditions, including chronic pain, neuropathic pain, and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models of these conditions. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms. It has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
作用机制
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid and cannabinoid systems in the brain. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been shown to bind to the mu-opioid receptor and the cannabinoid CB1 receptor, which are both involved in pain perception and addiction. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide may also act on other neurotransmitter systems, such as the dopamine and serotonin systems, to produce its effects.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the treatment of drug addiction.
实验室实验的优点和局限性
1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high potency and selectivity for the mu-opioid and cannabinoid CB1 receptors, which makes it a useful tool for studying these systems. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide also has a low potential for abuse and dependence, which makes it a safer alternative to other opioids and cannabinoids. However, 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide has several limitations for use in lab experiments. It is a synthetic compound that requires careful control of reaction conditions and purification steps to obtain a pure product. It also has limited solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems in the brain. Another direction is to study its potential use in treating other medical conditions, such as anxiety and depression. 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide may also have potential as a tool for studying the neurobiology of addiction and withdrawal. Finally, future research could focus on developing new analogs of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide with improved potency, selectivity, and pharmacokinetic properties.
合成方法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide involves a series of chemical reactions, starting with the reaction of 2-chloro-6-fluorobenzyl chloride with isobutylamine to form 1-(2-chloro-6-fluorobenzyl)-N-isobutylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide. The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O/c1-12(2)10-20-17(22)13-6-8-21(9-7-13)11-14-15(18)4-3-5-16(14)19/h3-5,12-13H,6-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKBPBCYEVQTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5030062.png)

![N~1~-(4-chlorobenzyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5030090.png)
![N-(4-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5030098.png)
![ethyl 4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5030101.png)

![2-(4-chlorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5030115.png)
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)

![ethyl 2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5030127.png)
![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5030134.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)